![molecular formula C25H27BrN4O5S B5554337 N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamides are a significant class of compounds with diverse applications in medicinal chemistry, particularly due to their biological activities. The introduction of various substituents into the benzenesulfonamide structure can significantly alter its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the condensation reactions, N-alkylation, and aminohydroxylation. For instance, N-alkylation of 2-azidobenzenesulfonamide with bromopentene followed by intramolecular aminohydroxylation yields a precursor for the synthesis of pyrrolobenzothiadiazepine, showcasing the versatility of these compounds in synthesizing complex molecules (Hamasharif et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structures of benzenesulfonamide derivatives. Crystal structures of these compounds reveal extensive intra- and intermolecular hydrogen bonds, contributing to their stability and reactivity. The molecular and electronic structures of these compounds have been investigated, providing insights into their reactivity and interaction with biological targets (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including C-arylation and aminohydroxylation, which are critical for the synthesis of heterocyclic compounds. These reactions are influenced by the nature of substituents on the benzenesulfonamide ring, affecting the yield and selectivity of the products.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structures. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect these properties, influencing their application in drug design and other fields.
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a wide range of chemical properties, including acid-base behavior, reactivity towards electrophiles and nucleophiles, and inhibition of enzymes like carbonic anhydrase. These properties are crucial for their application in designing inhibitors for various enzymes involved in physiological and pathological processes (Gul et al., 2016).
Applications De Recherche Scientifique
Crystal Structure Analysis
Research into the crystal structures of benzenesulfonamide derivatives, such as those described by Purandara et al. (2021), focuses on understanding the molecular and crystallographic properties of these compounds. The study provides detailed insights into the conformations, hydrogen-bonding patterns, and crystal packing of N-acylhydrazone isomers, which are crucial for the development of materials with specific physical and chemical properties (Purandara, Foro, & Thimme Gowda, 2021).
Synthetic Methodologies and Chemical Reactivity
The synthesis of novel benzenesulfonamide derivatives, as explored by Khodairy et al. (2016), demonstrates the chemical reactivity and versatility of benzenesulfonamides as building blocks for creating a variety of chemical entities. This study highlights the potential of these compounds in generating novel triazepines, pyrimidines, and azoles, showcasing the broad applicability of benzenesulfonamides in synthetic organic chemistry (Khodairy, Ali, & El-wassimy, 2016).
Applications in Therapy
Pişkin et al. (2020) discuss the synthesis and characterization of a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base. The study evaluates the compound's potential for photodynamic therapy, highlighting its high singlet oxygen quantum yield and good fluorescence properties. Such attributes make it a promising candidate for cancer treatment, demonstrating the therapeutic applications of benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Another significant area of research involving benzenesulfonamide derivatives is their role as enzyme inhibitors. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and investigated their inhibitory effects on carbonic anhydrase. The study reports potent inhibition of cytosolic hCA I and II isoenzymes by these derivatives, highlighting their potential in developing treatments for conditions associated with dysregulated enzyme activity (Gul et al., 2016).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O5S/c1-29(2)22-12-10-18(14-21(22)26)16-27-28-25(31)17-30(36(32,33)20-8-6-5-7-9-20)23-13-11-19(34-3)15-24(23)35-4/h5-16H,17H2,1-4H3,(H,28,31)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMILGZVXNDKCII-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

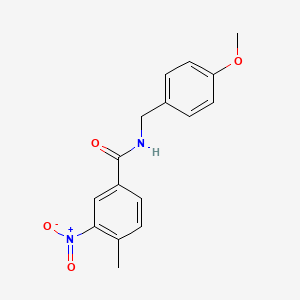
![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)
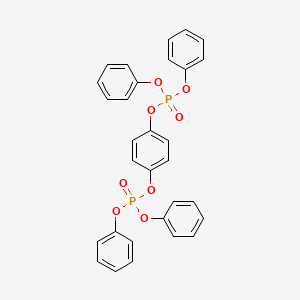

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
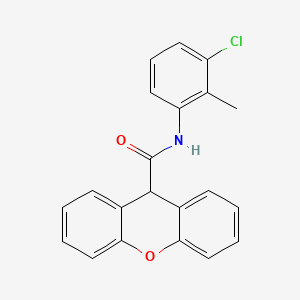
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
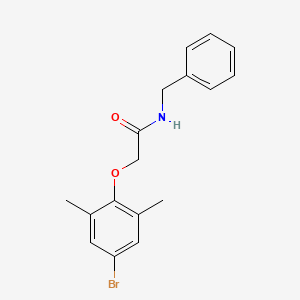
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
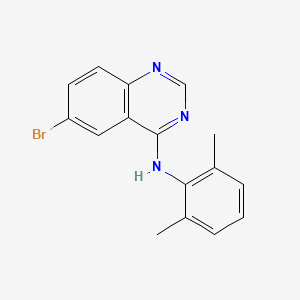
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)
![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)